molecular formula C28H28N4O5S2 B2635097 Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-09-6

Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2635097
CAS No.: 361174-09-6
M. Wt: 564.68
InChI Key: ILWDWXOSXRRBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a benzothiazole core, a piperazine-sulfonyl linkage, and an ethyl carboxylate terminal group. The benzothiazole moiety is substituted with a methyl group at the 6-position, while the carbamoyl and sulfonyl groups bridge the aromatic and piperazine components.

Properties

IUPAC Name

ethyl 4-[4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5S2/c1-3-37-28(34)31-14-16-32(17-15-31)39(35,36)23-11-7-20(8-12-23)26(33)29-22-9-5-21(6-10-22)27-30-24-13-4-19(2)18-25(24)38-27/h4-13,18H,3,14-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWDWXOSXRRBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, a piperazine ring, and a sulfonyl group, which contribute to its unique properties. The synthesis involves multiple steps:

  • Formation of the Thiazole Ring : Typically synthesized via the Hantzsch thiazole synthesis.
  • Attachment of the Benzothiazole Moiety : Achieved through nucleophilic substitution reactions.
  • Formation of the Piperazine Ring : Involves reacting ethylenediamine with dihaloalkanes.
  • Sulfonylation and Carbamoylation : Introduces the sulfonyl and carbamoyl groups.

Medicinal Chemistry

Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has been investigated for its potential as:

  • Anti-inflammatory Agent : Studies suggest that compounds with thiazole rings exhibit anti-inflammatory properties.
  • Antimicrobial Activity : Its structure may contribute to efficacy against various pathogens.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, likely due to interactions with specific molecular targets .

Biological Studies

This compound is utilized in research to explore its effects on various biological pathways. For instance:

  • Cell Signaling Pathways : Investigations focus on how it influences pathways related to inflammation and cancer progression.
  • Drug Interaction Studies : It serves as a tool compound to study interactions between small molecules and biological macromolecules .

Chemical Biology

In chemical biology, this compound is used to probe:

  • Molecular Mechanisms : Understanding how this compound interacts with enzymes or receptors involved in disease processes.
  • Therapeutic Potential : Assessing its viability as a lead compound for drug development targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Anticancer Activity : A study found that derivatives of thiazole exhibited potent anticancer effects against various cancer cell lines, suggesting a similar potential for this compound .
  • Antimicrobial Properties : Research indicated that thiazole derivatives could effectively inhibit bacterial growth, supporting further investigation into this compound's antimicrobial capabilities .
  • Inflammatory Response Modulation : Studies have shown that compounds containing thiazole rings can modulate inflammatory responses, indicating potential therapeutic uses in inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Impacts

Compound Name Substituent on Benzothiazole Piperazine Linkage Sulfonyl Group Molecular Weight (g/mol) Key Hypothesized Impact
Target Compound (Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate) 6-methyl Present Present 532.6 Enhanced lipophilicity and steric bulk; potential for improved membrane permeability.
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate 4-ethoxy-3-methyl Present Present 532.6 Increased electron-withdrawing effects from ethoxy group; altered binding affinity.
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate N/A (methylsulfonylphenyl) Present Absent 412.5 Reduced steric hindrance; potential for enhanced solubility due to hydroxyl group.
Ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate 6-methoxy-3-methyl Present Present 548.6 Methoxy group may improve hydrogen-bonding capacity; higher polarity.

Research Findings and Limitations

Structural-Activity Relationships (SAR) :

  • Substitution at the benzothiazole 6-position (methyl vs. methoxy/ethoxy) significantly modulates electronic properties and steric bulk, impacting target engagement .
  • Piperazine-sulfonyl linkages are critical for maintaining conformational flexibility and solubility .

Gaps in Data: No direct enzymatic or cellular activity data are available for the target compound. Limited pharmacokinetic (e.g., logP, half-life) or toxicity profiles.

Biological Activity

Ethyl 4-((4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a thiazole ring , a piperazine ring , and a sulfonyl group , which contribute to its unique properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring via Hantzsch synthesis, attachment of the benzothiazole moiety through nucleophilic substitution, and final sulfonylation and carbamoylation reactions.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, several thiazole-integrated compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often comparable to established chemotherapeutics like doxorubicin . this compound is hypothesized to act through mechanisms involving apoptosis induction and inhibition of tumor growth.

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. Studies suggest that the presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth. The compound's structure may allow it to interact with bacterial enzymes or disrupt cell membrane integrity .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. Similar thiazole-containing compounds have shown efficacy in reducing inflammatory markers in vitro and in vivo, suggesting that this compound may modulate pathways involved in inflammation, such as NF-kB signaling .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cellular proliferation.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Thiazole derivativeAnticancer1.61 µg/mL
Benzothiazole derivativeAntimicrobial0.09 µM
Thiazole-based anti-inflammatory agentInhibition of TNF-alphaN/A

These findings support the notion that structural features like the thiazole ring are critical for enhancing biological activity.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates validated?

  • Methodology : The synthesis typically involves multi-step processes, including: (i) Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core . (ii) Sulfonylation : Introduce the sulfonyl group via coupling with 4-(chlorosulfonyl)benzoyl chloride under anhydrous conditions . (iii) Carbamoyl linkage : Use a carbodiimide-mediated reaction to attach the benzo[d]thiazole moiety .
  • Validation : Monitor intermediates via TLC and confirm structures using 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzothiazole) and IR (C=O stretch at ~1680 cm1^{-1}) .

Q. How can researchers purify this compound and confirm its structural integrity?

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
  • Characterization :
  • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z corresponding to the molecular formula (e.g., [M+H]+^+ calculated for C28_{28}H27_{27}N4_4O5_5S2_2) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE1) using Ellman’s assay or fluorogenic substrates .
  • Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess IC50_{50} values .
  • SAR analysis : Compare activity of analogs with modified substituents (e.g., methyl vs. fluoro groups on the benzothiazole ring) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Reaction conditions :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours for carbamoyl coupling) .
  • Optimize solvent polarity (e.g., DMF for sulfonylation) and temperature (60–80°C for cyclization steps) .
    • Catalysts : Employ Pd(OAc)2_2 for Suzuki-Miyaura cross-coupling to introduce aryl groups with >90% yield .
    • Troubleshooting : Monitor for sulfone overoxidation by limiting reaction time with H2_2O2_2 .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays .
  • Structural analogs : Synthesize and test derivatives lacking the sulfonyl or piperazine groups to isolate pharmacophoric contributions .
  • Theoretical frameworks : Apply QSAR models to correlate electronic parameters (e.g., Hammett constants) with activity trends .

Q. What computational strategies predict molecular targets and off-target effects?

  • Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB); prioritize targets like AChE (PDB: 4EY7) based on binding affinity (<-8 kcal/mol) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • Off-target profiling : Employ SwissTargetPrediction to rank potential off-targets (e.g., kinase or GPCR families) .

Q. How to address stability issues during long-term storage?

  • Degradation analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to identify breakdown products (e.g., hydrolysis of the ester group) .
  • Storage conditions : Store lyophilized powder at -20°C under argon to prevent oxidation .
  • Analytical monitoring : Track degradation via 13^{13}C NMR (e.g., loss of carbonyl signal at ~170 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.